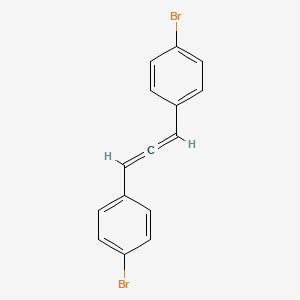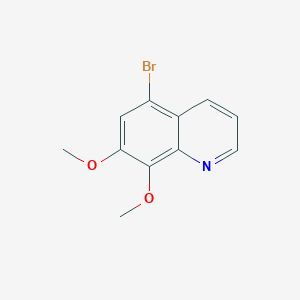![molecular formula C35H48O B14278970 1-[(Octadecyloxy)methyl]pyrene CAS No. 134217-20-2](/img/structure/B14278970.png)
1-[(Octadecyloxy)methyl]pyrene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(Octadecyloxy)methyl]pyrene is an organic compound that belongs to the class of pyrene derivatives. Pyrene is a polycyclic aromatic hydrocarbon (PAH) known for its unique optical and electronic properties. The addition of an octadecyloxy group to the pyrene structure enhances its solubility and modifies its chemical behavior, making it a valuable compound for various scientific and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(Octadecyloxy)methyl]pyrene typically involves the alkylation of pyrene with an octadecyloxy group. One common method is the Williamson ether synthesis, where pyrene is reacted with an octadecyloxy halide in the presence of a strong base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu). The reaction is usually carried out in an aprotic solvent like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often using continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Análisis De Reacciones Químicas
Types of Reactions
1-[(Octadecyloxy)methyl]pyrene undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral conditions, CrO3 in acetic acid.
Reduction: LiAlH4 in ether, NaBH4 in methanol or ethanol.
Substitution: Halogens in the presence of a Lewis acid catalyst (e.g., FeCl3), nitrating agents in sulfuric acid.
Major Products Formed
Oxidation: Pyrenequinones and other oxidized derivatives.
Reduction: Alcohols and hydrocarbons.
Substitution: Halogenated pyrenes, nitropyrenes.
Aplicaciones Científicas De Investigación
Mecanismo De Acción
The mechanism of action of 1-[(Octadecyloxy)methyl]pyrene is largely dependent on its interaction with molecular targets and pathways. In biological systems, the compound can integrate into lipid membranes, altering their fluidity and permeability. This can affect membrane-bound proteins and signaling pathways, leading to changes in cellular functions . In photophysical applications, the compound’s fluorescence properties are utilized to study molecular interactions and dynamics .
Comparación Con Compuestos Similares
Similar Compounds
1-Methylpyrene: Similar structure but lacks the octadecyloxy group, resulting in different solubility and chemical behavior.
1-Octylpyrene: Contains an octyl group instead of an octadecyloxy group, leading to differences in hydrophobicity and reactivity.
1-Pyrenemethanol: Has a hydroxymethyl group, making it more hydrophilic compared to 1-[(Octadecyloxy)methyl]pyrene.
Uniqueness
This compound stands out due to its enhanced solubility and unique combination of hydrophobic and hydrophilic properties. This makes it particularly useful in applications where both solubility and interaction with hydrophobic environments are important .
Propiedades
Número CAS |
134217-20-2 |
|---|---|
Fórmula molecular |
C35H48O |
Peso molecular |
484.8 g/mol |
Nombre IUPAC |
1-(octadecoxymethyl)pyrene |
InChI |
InChI=1S/C35H48O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-27-36-28-32-24-23-31-22-21-29-19-18-20-30-25-26-33(32)35(31)34(29)30/h18-26H,2-17,27-28H2,1H3 |
Clave InChI |
ALQMWUGHSMFNHF-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCCCCCCOCC1=C2C=CC3=CC=CC4=C3C2=C(C=C4)C=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Benzene, [1-methyl-1-(2-propenyloxy)-3-butenyl]-](/img/structure/B14278893.png)
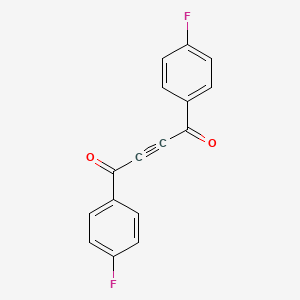
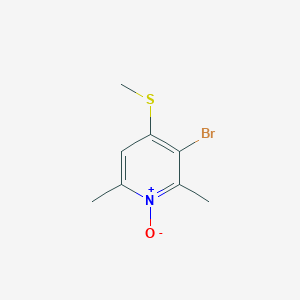

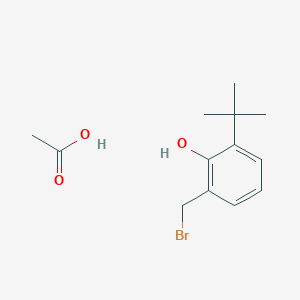
![2,4,6-Tris[bis(trimethylsilyl)methyl]benzaldehyde](/img/structure/B14278926.png)
![Spiro[2.3]hexane, 4-methylene-](/img/structure/B14278929.png)
![1,19-Diazoniatricyclo[32.3.1.115,19]nonatriaconta-1(38),15,17,19(39),34,36-hexaene](/img/structure/B14278931.png)
![N-[(Piperidine-1-carbothioyl)sulfanyl]formamide](/img/structure/B14278939.png)
![[1,1'-Biphenyl]diol, 4-chloro-](/img/structure/B14278942.png)
